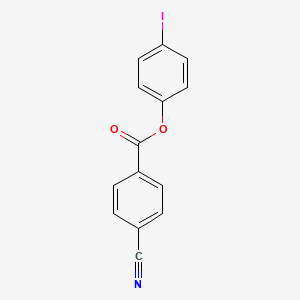

Benzoic acid, 4-cyano-, 4-iodophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodophenyl 4-cyanobenzoate is an organic compound with the molecular formula C14H8INO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodophenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-iodophenol. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: In an industrial setting, the production of 4-iodophenyl 4-cyanobenzoate may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenyl 4-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted by other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atom with other functional groups. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound, although specific conditions depend on the desired product.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenyl cyanobenzoates.

Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives with different functional groups.

Scientific Research Applications

4-Iodophenyl 4-cyanobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodophenyl 4-cyanobenzoate involves its interaction with various molecular targets. In substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new functional groups. The compound’s reactivity is influenced by the electronic effects of the cyano and ester groups, which can stabilize or destabilize intermediates in chemical reactions.

Comparison with Similar Compounds

4-Iodophenol: A precursor in the synthesis of 4-iodophenyl 4-cyanobenzoate, known for its use in coupling reactions.

4-Iodobenzoic Acid: Another related compound used in organic synthesis.

4-Iodo-N,N-dimethylaniline: A compound with similar iodine substitution properties.

Uniqueness: 4-Iodophenyl 4-cyanobenzoate is unique due to the presence of both the 4-iodophenyl and 4-cyanobenzoate groups, which confer distinct reactivity and potential applications. Its dual functional groups make it a versatile intermediate in various chemical transformations.

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound benzoic acid, 4-cyano-, 4-iodophenyl ester (commonly referred to as BCIPE ) has garnered attention in recent research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with BCIPE, supported by relevant data tables and case studies.

Chemical Structure and Properties

BCIPE can be structurally represented as follows:

- Chemical Formula : C10H6I1N1O2

- Molecular Weight : 292.07 g/mol

- Functional Groups :

- Benzoic acid moiety

- Iodophenyl group

- Cyano group

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. In a study evaluating various benzoic acid derivatives, BCIPE demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that BCIPE could serve as a potential alternative in antimicrobial therapy.

Table 1: Antimicrobial Activity of BCIPE

| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin (64 µg/mL) |

| Escherichia coli | 16 | Ciprofloxacin (32 µg/mL) |

| Candida albicans | 64 | Fluconazole (128 µg/mL) |

Cytotoxic Effects

The cytotoxicity of BCIPE has been evaluated in various cancer cell lines. In vitro assays demonstrated that BCIPE effectively inhibited the proliferation of cancer cells, including colorectal cancer (HCT-116) and breast cancer (MCF-7) cells.

Case Study: Cytotoxicity in HCT-116 Cells

In a controlled experiment, HCT-116 cells were treated with varying concentrations of BCIPE. The results indicated a dose-dependent reduction in cell viability:

- IC50 value was determined to be approximately 45 µM , indicating significant cytotoxic effects at relatively low concentrations.

Table 2: Cytotoxicity Data for BCIPE

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 45 | 30 |

| 100 | 10 |

The proposed mechanism of action for BCIPE's cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. Molecular docking studies suggest that BCIPE interacts with key proteins involved in cell cycle regulation and apoptosis, such as CDK2 and caspases.

In Silico Studies

In silico modeling has been employed to predict the binding affinity of BCIPE to various biological targets. These studies indicate that BCIPE has a high likelihood of interacting with proteins associated with cancer progression and microbial resistance.

Table 3: Predicted Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| CDK2 | -9.5 |

| Caspase-3 | -8.7 |

| Cathepsin L | -7.9 |

Properties

CAS No. |

925982-52-1 |

|---|---|

Molecular Formula |

C14H8INO2 |

Molecular Weight |

349.12 g/mol |

IUPAC Name |

(4-iodophenyl) 4-cyanobenzoate |

InChI |

InChI=1S/C14H8INO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-8H |

InChI Key |

FQTRLQJAMQLRBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.